N-CHLOROMETHYL PIPERIDINE

Overview

Description

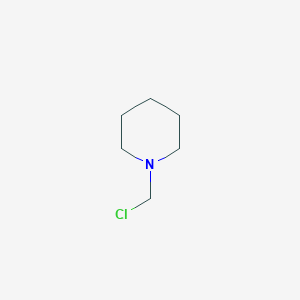

N-Chloromethylpiperidine is an organic compound with the molecular formula C6H12ClN It is a derivative of piperidine, a six-membered heterocyclic amine containing one nitrogen atom N-Chloromethylpiperidine is characterized by the presence of a chloromethyl group attached to the nitrogen atom of the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Chloromethylpiperidine can be synthesized through several methods. One common approach involves the reaction of piperidine with chloromethylating agents such as chloromethyl methyl ether or chloromethyl chloroformate. The reaction typically occurs under basic conditions, often using a base like sodium hydroxide or potassium carbonate to facilitate the formation of the chloromethyl group.

Industrial Production Methods: In an industrial setting, the production of N-Chloromethylpiperidine may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: N-Chloromethylpiperidine undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols, leading to the formation of new derivatives.

Oxidation Reactions: The compound can be oxidized to form N-formylpiperidine or other oxidized products.

Reduction Reactions: Reduction of N-Chloromethylpiperidine can yield N-methylpiperidine.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar solvents like dimethylformamide or acetonitrile.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products:

- Substitution reactions yield various N-substituted piperidine derivatives.

- Oxidation reactions produce N-formylpiperidine and related compounds.

- Reduction reactions result in N-methylpiperidine and similar derivatives.

Scientific Research Applications

N-Chloromethylpiperidine has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the development of biologically active molecules, such as enzyme inhibitors and receptor modulators.

Medicine: N-Chloromethylpiperidine derivatives are investigated for their potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

N-Chloromethylpiperidine can be compared with other piperidine derivatives, such as:

N-Methylpiperidine: Lacks the chloromethyl group and is less reactive in substitution reactions.

N-Formylpiperidine: Contains a formyl group instead of a chloromethyl group, leading to different reactivity and applications.

Piperidine: The parent compound, which is less reactive and serves as a precursor for various derivatives.

Uniqueness: The presence of the chloromethyl group in N-Chloromethylpiperidine imparts unique reactivity, making it a valuable intermediate in organic synthesis. Its ability to undergo substitution reactions with a wide range of nucleophiles distinguishes it from other piperidine derivatives.

Comparison with Similar Compounds

- N-Methylpiperidine

- N-Formylpiperidine

- Piperidine

Biological Activity

N-Chloromethyl piperidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications, particularly in the field of cancer therapy and other pharmacological areas.

1. Chemical Structure and Synthesis

This compound is characterized by the presence of a chlorine atom attached to a methylene group adjacent to the piperidine ring. This structural feature is crucial for its reactivity and biological activity. Various synthetic methods have been employed to produce this compound derivatives, often involving chlorination reactions of piperidine with chloromethylating agents.

2.1 Anticancer Properties

Recent studies have highlighted the anticancer potential of piperidine derivatives, including this compound. Research indicates that compounds derived from piperidine can inhibit tumor growth through multiple mechanisms:

- Inhibition of Cell Proliferation : Certain derivatives have shown significant antiproliferative activity against various cancer cell lines, including prostate (PC3), breast (MCF7), and lung (A549) cancers. For instance, one study reported an IC50 value of 0.81 µM for a related piperidine derivative against PC3 cells, indicating potent anticancer activity .

- Induction of Apoptosis : Piperidine compounds can trigger apoptosis in cancer cells by modulating key signaling pathways. They have been shown to activate caspases and alter the expression of apoptosis-related proteins such as Bax and Bcl-2, leading to increased apoptosis rates in treated cells .

- Colchicine Binding Site Inhibition : Some piperidine derivatives act as colchicine binding site inhibitors, disrupting microtubule dynamics essential for cancer cell division .

2.2 Other Pharmacological Activities

Apart from anticancer effects, this compound exhibits potential in other therapeutic areas:

- Antimicrobial Activity : Some studies suggest that piperidine derivatives possess antimicrobial properties, making them candidates for developing new antibiotics .

- Neuroprotective Effects : Research indicates that certain piperidine compounds may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases like Alzheimer's .

3.1 Molecular Docking Studies

Molecular docking studies have been conducted to understand the interaction between this compound derivatives and various biological targets. These studies reveal that these compounds can effectively bind to active sites of proteins involved in cancer progression, further supporting their potential as therapeutic agents .

3.2 Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis has shown that modifications on the piperidine ring significantly influence biological activity. For example, increasing the lipophilicity or introducing specific substituents can enhance the anticancer efficacy of these compounds .

4. Data Tables

The following table summarizes key findings related to the biological activity of this compound derivatives:

| Compound Name | Target Cancer Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| Piperidine Derivative 17a | PC3 | 0.81 | Colchicine binding site inhibition |

| Piperidine Derivative II | MCF7 | 5.4 | Induction of apoptosis |

| Piperidine Derivative IV | A549 | 8.5 | Inhibition of cell proliferation |

| This compound | Various | TBD | Antimicrobial properties |

5. Conclusion

This compound represents a promising scaffold in drug discovery, particularly for anticancer agents and other therapeutic applications. Ongoing research into its biological activities and mechanisms will likely unveil further potential uses in medicine.

Properties

IUPAC Name |

1-(chloromethyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12ClN/c7-6-8-4-2-1-3-5-8/h1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQYKSYJVWNUSHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50474979 | |

| Record name | N-chloromethylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50474979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16158-88-6 | |

| Record name | N-chloromethylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50474979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does N-(Chloromethyl)piperidine participate in the aminomethylation of N-Hydroxyphthalimide?

A1: N-(Chloromethyl)piperidine acts as an aminomethylating reagent in the reaction with the silver salt of N-Hydroxyphthalimide (specifically, 3-hydroxy-3,4-dihydro-1H-2,3-benzoxazine-1,4-dione) []. The reaction leads to the formation of 3-(piperidin-1-ylmethyl)-3,4-dihydro-1H-2,3-benzoxazine-1,4-dione (compound 6c in the paper) []. This suggests that N-(Chloromethyl)piperidine can act as a source of a piperidin-1-ylmethyl group, which gets incorporated into the final product.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.